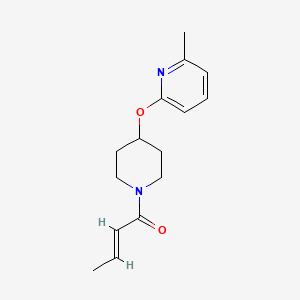

(E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-5-15(18)17-10-8-13(9-11-17)19-14-7-4-6-12(2)16-14/h3-7,13H,8-11H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBOCLIFNHVZPS-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(CC1)OC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes several critical components that contribute to its biological activity:

- Piperidine Moiety : Known for its association with antimicrobial and central nervous system (CNS) effects.

- 6-Methylpyridine Group : Enhances lipophilicity, influencing pharmacokinetics and bioavailability.

- Enone Functional Group : Often involved in Michael addition reactions, which can modulate enzyme activities.

The molecular formula is , with a molecular weight of 356.42 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. These include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Biological Activity Studies

Recent studies have investigated the compound's effects on various biological systems. Here are key findings:

Antimicrobial Activity

In vitro assays have shown that the compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values indicate strong efficacy.

Neuroprotective Effects

Research has demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This effect was evaluated using cell viability assays (MTT assay), showing enhanced survival rates in treated cells compared to controls.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Anti-inflammatory Effects : A study assessed the compound's ability to reduce inflammation markers in a mouse model of arthritis. Results indicated a significant reduction in pro-inflammatory cytokines following treatment.

- Cognitive Enhancement : In animal models, the compound improved memory retention and cognitive function, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a piperidine scaffold with several anti-Alzheimer’s agents but differs in substituent chemistry. Key structural analogs include:

- Donepezil: A piperidine-based AChE inhibitor with a benzyl ether and indanone moiety.

- Compound 10b : A pyrrolidin-2-one derivative with a 4-fluorobenzoyl-piperidine and 4-methoxybenzyl group .

- Compound 18c : An imidazolidin-2-one derivative featuring a trifluoromethyl-benzyl-piperidine and 3,4-dimethoxybenzyl group .

The target compound replaces the benzyl/indanone groups in these analogs with a (6-methylpyridin-2-yl)oxy group and an α,β-unsaturated ketone.

Pharmacological and Biochemical Properties

For example:

- Donepezil inhibits AChE with an IC50 of 6.7 nM, attributed to its indanone-piperidine interaction with the catalytic site.

- Compounds 10b and 18c exhibit "excellent anti-Alzheimer’s profiles" in preclinical studies, likely due to their dual binding to AChE’s catalytic and peripheral anionic sites .

The (E)-butenone group in the target compound could mimic the conjugated system in donepezil’s indanone, facilitating π-π stacking with aromatic residues in AChE. However, the absence of a benzyl group (common in 10b and 18c) might reduce off-target interactions.

Data Tables

Research Findings and Discussion

- Activity Trends : Piperidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 18c) show stronger AChE inhibition, suggesting that the electron-deficient pyridine ring in the target compound might similarly enhance target engagement .

- Synthetic Considerations : The α,β-unsaturated ketone could pose stability challenges under physiological conditions, necessitating formulation optimizations absent in analogs like donepezil.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (E)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one?

Answer:

- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (e.g., 0–25°C) to minimize side reactions. For example, highlights successful synthesis of analogous piperidine-pyridine hybrids using NaOH in dichloromethane at 0°C .

- Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the (E)-isomer due to stereoselectivity challenges. emphasizes combining filtrates from repeated reactions to maximize yield .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance coupling efficiency between the piperidine and pyridine moieties .

Q. Which analytical methods are most reliable for characterizing this compound’s purity and stereochemistry?

Answer:

- HPLC: Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm, as described in for structurally similar piperidine-pyrimidinones .

- NMR: ¹H/¹³C NMR can confirm the (E)-configuration of the α,β-unsaturated ketone via coupling constants (J ≈ 12–16 Hz for trans olefins). demonstrates this approach for analogous enones .

- Mass Spectrometry: High-resolution MS (HRMS) is essential for verifying molecular weight and detecting trace impurities .

Q. How can researchers screen for acute toxicity in early-stage pharmacological studies?

Answer:

- In Vitro Assays: Evaluate lipid peroxidation inhibition (e.g., TBARS assay) and mitochondrial membrane potential (JC-1 staining) to assess oxidative stress and cytotoxicity, as in for related organoselenium compounds .

- Cell Viability: Use MTT or resazurin assays in HepG2 or HEK293 cells, with EC₅₀ calculations for dose-response profiling .

Advanced Research Questions

Q. What experimental designs address contradictions in stability data under varying environmental conditions?

Answer:

- Degradation Studies: Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. notes that organic degradation rates increase with temperature, requiring continuous cooling to stabilize samples .

- Matrix Variability: Replicate experiments using diverse solvent systems (e.g., aqueous buffers vs. organic media) to identify degradation pathways. emphasizes the impact of sediment organic matter on compound stability in environmental matrices .

Q. How can computational modeling guide the design of derivatives with improved pharmacological activity?

Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyridine-oxygen-piperidine motif’s hydrogen-bonding potential, as seen in for pyrimidine-piperazine hybrids .

- QSAR Analysis: Correlate substituent effects (e.g., methyl vs. ethyl groups on the pyridine ring) with bioactivity data from analogous compounds in and .

Q. What methodologies resolve discrepancies in bioavailability data between in vitro and in vivo models?

Answer:

- Permeability Assays: Use Caco-2 cell monolayers to predict intestinal absorption. Adjust pH (6.5–7.4) to simulate physiological conditions .

- Pharmacokinetic Profiling: Compare intravenous vs. oral administration in rodent models. recommends monitoring plasma concentrations via LC-MS/MS at 0, 1, 4, 8, and 24 hours post-dose .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in lysates or live cells .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify downstream effects. ’s approach to IPL degradation in sediment matrices illustrates the need for multi-omics integration .

Methodological Considerations for Reproducibility

- Stereochemical Purity: Always report enantiomeric excess (ee) via chiral HPLC or polarimetry. stresses combining filtrates from repeated reactions to mitigate batch variability .

- Data Normalization: Account for matrix effects in environmental or biological samples by spiking with isotopically labeled internal standards (e.g., ¹³C or deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.